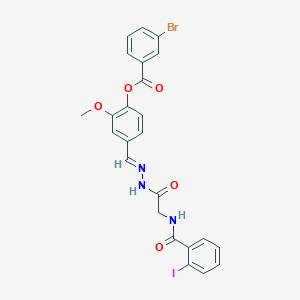
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a complex organic compound that features a diverse array of functional groups, including a cyano group, a furan ring, a nitrophenyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the nitrophenyl group: This step might involve nitration of the phenyl ring followed by coupling with the pyrazole intermediate.
Formation of the acrylamide moiety: This can be done through a Michael addition reaction involving acrylonitrile and the pyrazole intermediate.
Attachment of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyano-N-(Furan-2-ylmethyl)-3-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Der Furanring und die Phenylgruppen können unter geeigneten Bedingungen oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die Cyanogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH₄) können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise würde die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während die Oxidation des Furanrings zu einem Furanon-Derivat führen könnte.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Mögliche Verwendung als biochemisches Sonde oder Inhibitor in enzymatischen Studien.
Medizin: Mögliche Anwendungen in der Medikamentenforschung und -entwicklung, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere oder Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Cyano-N-(Furan-2-ylmethyl)-3-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamid hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als Medikament verwendet wird, könnte es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Pfade wären spezifisch für den biologischen Kontext, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Cyano-N-(Furan-2-ylmethyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamid: Fehlt die Nitrophenylgruppe.
2-Cyano-N-(Furan-2-ylmethyl)-3-(3-(3-Nitrophenyl)-1H-pyrazol-4-yl)acrylamid: Fehlt die Phenylgruppe am Pyrazolring.
Einzigartigkeit
Das Vorhandensein sowohl der Nitrophenyl- als auch der Phenylgruppe am Pyrazolring sowie der Furan-2-ylmethyl- und Cyanogruppe macht 2-Cyano-N-(Furan-2-ylmethyl)-3-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamid einzigartig. Diese Kombination von funktionellen Gruppen kann eine spezifische chemische Reaktivität und biologische Aktivität verleihen und sie von ähnlichen Verbindungen unterscheiden.
Eigenschaften
CAS-Nummer |
769143-60-4 |
|---|---|
Molekularformel |
C24H17N5O4 |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C24H17N5O4/c25-14-18(24(30)26-15-22-10-5-11-33-22)12-19-16-28(20-7-2-1-3-8-20)27-23(19)17-6-4-9-21(13-17)29(31)32/h1-13,16H,15H2,(H,26,30)/b18-12+ |
InChI-Schlüssel |
JEKBYYVSNHOKJB-LDADJPATSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C(C#N)C(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)

![5-(3-isopropoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023939.png)


![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)


![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)
![3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)
